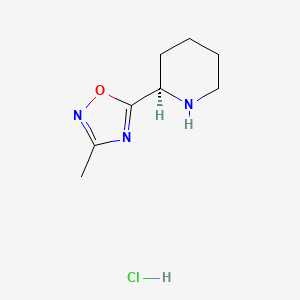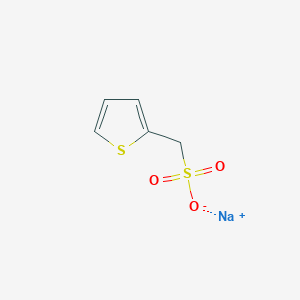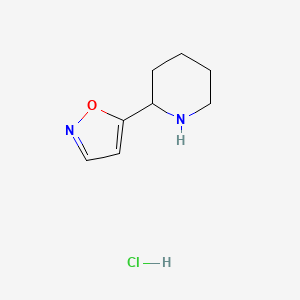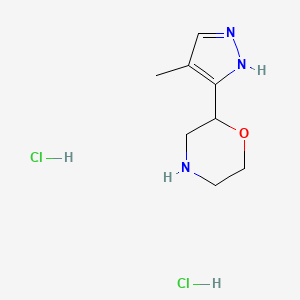![molecular formula C12H12F3N3O6 B1413490 Propan-2-YL 2-([2,6-dinitro-4-(trifluoromethyl)phenyl]amino)acetate CAS No. 1949836-93-4](/img/structure/B1413490.png)
Propan-2-YL 2-([2,6-dinitro-4-(trifluoromethyl)phenyl]amino)acetate
Übersicht
Beschreibung
Propan-2-YL 2-([2,6-dinitro-4-(trifluoromethyl)phenyl]amino)acetate, also known as Pro-DNT, is a synthetic compound with a wide range of applications in scientific research. It is a colorless, odorless, and non-flammable compound with a molecular weight of 424.34 g/mol. Pro-DNT is an important building block for organic synthesis and is often used as an intermediate in the production of pharmaceuticals, agrochemicals, and other industrial products. Pro-DNT is also used as a starting material for the synthesis of other compounds, such as polymers, dyes, and catalysts.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- Salian et al. (2018) synthesized compounds with a structural component similar to Propan-2-YL 2-([2,6-dinitro-4-(trifluoromethyl)phenyl]amino)acetate, focusing on their crystal structures and Hirshfeld surface studies. This research provides insights into the molecular geometry and intermolecular interactions of such compounds, which can be critical for understanding their potential applications in scientific research (Salian et al., 2018).
Antimicrobial Agents
- A study by Sah et al. (2014) involved synthesizing compounds related to Propan-2-YL 2-([2,6-dinitro-4-(trifluoromethyl)phenyl]amino)acetate and testing them as antimicrobial agents. The research explored the antimicrobial activity against various bacterial and fungal strains, highlighting the potential use of these compounds in developing new antimicrobial drugs (Sah et al., 2014).
Synthesis of Azetidines
- Research by Doraswamy and Ramana (2013) involved synthesizing substituted phenyl azetidines, which are structurally related to the compound . This study contributes to the field by providing methods for creating azetidines, which could be significant in various scientific applications, including pharmaceuticals (Doraswamy & Ramana, 2013).
Synthesis of Pyrroles
- A study by Kumar et al. (2017) focused on synthesizing polysubstituted pyrrole derivatives, including compounds similar to Propan-2-YL 2-([2,6-dinitro-4-(trifluoromethyl)phenyl]amino)acetate. This research is relevant for understanding the synthesis methods of complex organic compounds and their potential applications in various scientific fields (Kumar et al., 2017).
Drug Metabolite Synthesis
- Kinne et al. (2009) conducted a study on the synthesis of drug metabolites using a specific compound structurally similar to Propan-2-YL 2-([2,6-dinitro-4-(trifluoromethyl)phenyl]amino)acetate. This research provides valuable insights into the production of specific drug metabolites, which can be important for pharmaceutical development and drug metabolism studies (Kinne et al., 2009).
Eigenschaften
IUPAC Name |
propan-2-yl 2-[2,6-dinitro-4-(trifluoromethyl)anilino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3O6/c1-6(2)24-10(19)5-16-11-8(17(20)21)3-7(12(13,14)15)4-9(11)18(22)23/h3-4,6,16H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPSFQQASBMXOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CNC1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601148871 | |
| Record name | Glycine, N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-, 1-methylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601148871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-YL 2-([2,6-dinitro-4-(trifluoromethyl)phenyl]amino)acetate | |
CAS RN |
1949836-93-4 | |
| Record name | Glycine, N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-, 1-methylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1949836-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-, 1-methylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601148871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate hydrochloride](/img/structure/B1413408.png)

![2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B1413413.png)



![8-[(tert-Butoxy)carbonyl]-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]-2'-carboxylic acid](/img/structure/B1413419.png)

![(1S,2S)-2-[(5-bromopyridin-2-yl)amino]cyclohexan-1-ol](/img/structure/B1413422.png)




![2-(Tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B1413430.png)